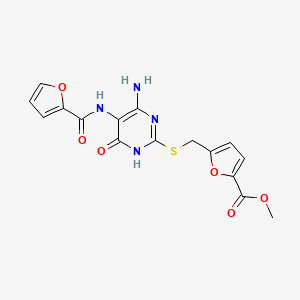
Methyl 5-(((4-amino-5-(furan-2-carboxamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)methyl)furan-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(((4-amino-5-(furan-2-carboxamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)methyl)furan-2-carboxylate is a useful research compound. Its molecular formula is C16H14N4O6S and its molecular weight is 390.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Méthodes De Préparation
Synthetic routes and reaction conditions: : The preparation of Methyl 5-(((4-amino-5-(furan-2-carboxamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)methyl)furan-2-carboxylate typically involves multi-step organic synthesis. One common method includes the initial formation of the pyrimidin-2-yl core followed by the addition of furan derivatives. Specific reagents and catalysts like palladium on carbon or other suitable catalysts may be used under controlled temperature and pressure conditions to facilitate the formation of the desired product.
Industrial production methods: : Industrial-scale production of this compound may utilize flow chemistry techniques to ensure a continuous and efficient reaction process. Optimization of reaction conditions, such as temperature, pressure, and reactant concentration, is crucial to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of reactions it undergoes: : Methyl 5-(((4-amino-5-(furan-2-carboxamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)methyl)furan-2-carboxylate undergoes various reactions, including:
Oxidation: : This compound can be oxidized to form more complex molecules.
Reduction: : Reduction reactions may yield simpler derivatives.
Substitution: : The presence of multiple functional groups allows for substitution reactions, such as nucleophilic substitutions.
Common reagents and conditions used in these reactions
Oxidizing agents: potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing agents: lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Solvents: dimethyl sulfoxide (DMSO), acetonitrile (CH₃CN)
Major products formed from these reactions: : These reactions typically yield derivatives with modified functional groups, which may have distinct properties and applications.
Scientific Research Applications: : this compound is utilized in:
Chemistry: : As a versatile intermediate in the synthesis of more complex molecules.
Biology: : Investigated for its potential as a biomolecular probe due to its ability to interact with biological macromolecules.
Medicine: : Explored for its potential therapeutic applications, such as in the development of novel drugs with anti-inflammatory, anticancer, or antiviral properties.
Industry: : Used in the development of novel materials with unique physical and chemical properties.
Mechanism of Action: : This compound's mechanism of action is often related to its ability to interact with specific molecular targets, such as enzymes or receptors. It can inhibit or activate biological pathways by binding to active sites or modulating protein-protein interactions. The furan and pyrimidine groups are crucial for these interactions, contributing to the compound’s specificity and potency.
Comparison with Similar Compounds: : Compared to other pyrimidine and furan derivatives, this compound stands out due to its unique structural combination, which imparts a distinct reactivity profile and biological activity. Similar compounds include:
4-Amino-5-(furan-2-yl)-6-oxo-1,6-dihydropyrimidin-2-yl derivatives.
Furan-2-carboxamido-substituted pyrimidines.
This balance of structural diversity and functional complexity makes this compound a compound of great interest across multiple scientific disciplines.
Propriétés
IUPAC Name |
methyl 5-[[4-amino-5-(furan-2-carbonylamino)-6-oxo-1H-pyrimidin-2-yl]sulfanylmethyl]furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O6S/c1-24-15(23)10-5-4-8(26-10)7-27-16-19-12(17)11(14(22)20-16)18-13(21)9-3-2-6-25-9/h2-6H,7H2,1H3,(H,18,21)(H3,17,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXTVIQIXCXKQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CO3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(3-fluorobenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2924685.png)

![2-[(4-methylphenyl)sulfanyl]-5-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2924689.png)
![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 2,6-difluorobenzoate](/img/structure/B2924690.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2924692.png)
![N-[(5-Cyclopropyl-2-fluorophenyl)methyl]prop-2-enamide](/img/structure/B2924693.png)



![5-methoxy-2-((2-methoxybenzyl)thio)-1H-benzo[d]imidazole](/img/structure/B2924698.png)
![3-[(E)-2-(4-chlorophenyl)ethenyl]imidazo[1,5-a]pyridine](/img/structure/B2924702.png)



